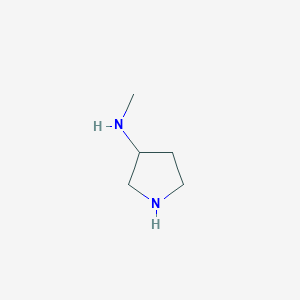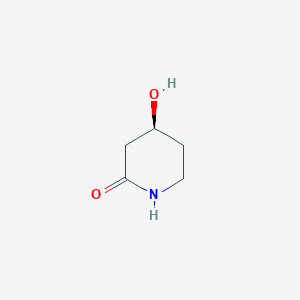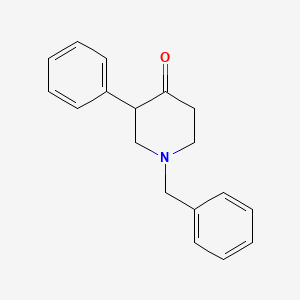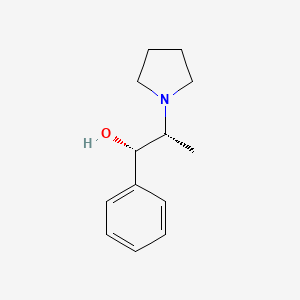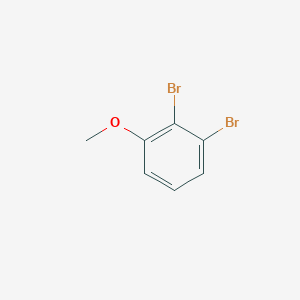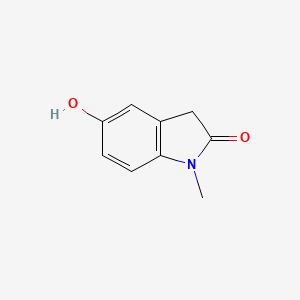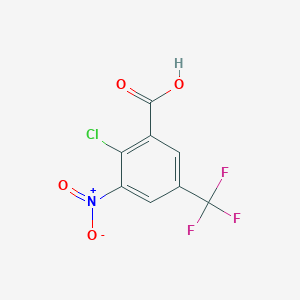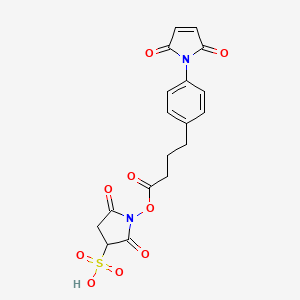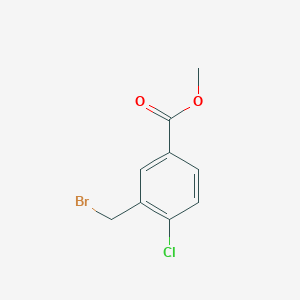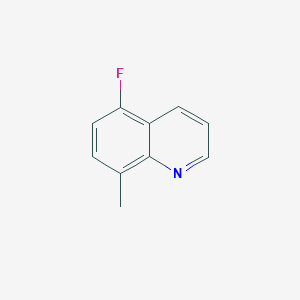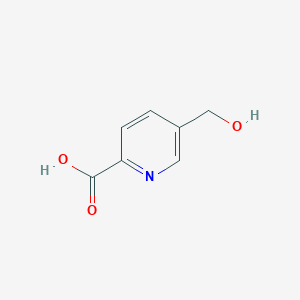
Ácido 5-(hidroximetil)picolínico
Descripción general
Descripción
5-(Hydroxymethyl)picolinic acid is a chemical compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 . It is also known as 5-(hydroxymethyl)-2-pyridinecarboxylic acid . The compound is typically stored in a refrigerator and appears as a white to yellow to pale-brown solid .
Synthesis Analysis
The synthesis of 5-(Hydroxymethyl)picolinic acid involves several steps. One method involves the concentration of a mixture to about 20 mL, which is then cooled. The precipitated acid is collected by filtration, yielding 2-Carboxy-5-hydroxymethylpyridine in 97% yield (6.1 g). A portion of this is recrystallized from H2O to obtain an analytical sample .Molecular Structure Analysis
The molecular structure of 5-(Hydroxymethyl)picolinic acid contains a total of 18 bonds. These include 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 2 hydroxyl groups, 1 primary alcohol, and 1 Pyridine .Physical And Chemical Properties Analysis
5-(Hydroxymethyl)picolinic acid is a white to yellow to pale-brown solid . It has a molecular weight of 153.14 and a molecular formula of C7H7NO3 . The compound is typically stored in a refrigerator .Aplicaciones Científicas De Investigación
Desarrollo de herbicidas
El ácido 5-(hidroximetil)picolínico y sus derivados se han estudiado por su posible uso en el desarrollo de herbicidas auxínicos sintéticos . Estos compuestos han mostrado resultados prometedores en la inhibición del crecimiento de ciertas plantas, lo que los convierte en candidatos potenciales para nuevos herbicidas .
Estudios de relación estructura-actividad
El compuesto se ha utilizado en estudios de relación estructura-actividad para comprender el efecto de diferentes sustituciones en la actividad herbicida . Esto ayuda en el diseño y la síntesis de herbicidas más potentes .
Detección de metabolitos
El ácido 5-(hidroximetil)picolínico es un metabolito clave que se encuentra en el aminoácido triptófano . Se ha estudiado por su papel en los trastornos de salud mental, y hay investigaciones en curso para desarrollar un sensor rápido para detectar este compuesto .
Investigación de salud mental
El compuesto se ha relacionado con varias afecciones de salud mental, incluida la depresión mayor . Por lo tanto, podría usarse potencialmente como biomarcador para estas afecciones .
Desarrollo de sensores electroquímicos
Se ha investigado el desarrollo de un sensor electroquímico basado en polímeros impresos molecularmente (MIP) que podría detectar rápida y selectivamente el ácido 5-(hidroximetil)picolínico . Este sensor podría usarse en la detección rápida y selectiva del compuesto mediante análisis electroquímico .
Síntesis química
El ácido 5-(hidroximetil)picolínico se puede utilizar como material de partida o intermedio en la síntesis de otras moléculas complejas .
Mecanismo De Acción
Target of Action
The primary target of 5-(Hydroxymethyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular functions, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
5-(Hydroxymethyl)picolinic acid interacts with its targets, the Zinc Finger Proteins, by binding to them. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of viral replication and packaging, among other cellular processes .
Biochemical Pathways
It is known that the compound plays a key role in zinc transport . By disrupting the function of Zinc Finger Proteins, it potentially affects the pathways these proteins are involved in, including those related to viral replication and packaging .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption
Result of Action
The molecular and cellular effects of 5-(Hydroxymethyl)picolinic acid’s action include the inhibition of viral replication and packaging . It has been shown to be an anti-viral in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .
Action Environment
It is known that the compound is stable under inert gas (nitrogen or argon) at 2-8°c .
Safety and Hazards
The safety information for 5-(Hydroxymethyl)picolinic acid indicates that it has several hazard statements, including H302, H315, H319, H335 . The precautionary statements include P261 . The compound is typically stored in a refrigerator and its physical form is a white to yellow to pale-brown solid .
Direcciones Futuras
Picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . Researchers hope to develop the compound into a broad-spectrum therapeutic that can help fight against a variety of viral diseases . This suggests potential future directions for the study and application of 5-(Hydroxymethyl)picolinic acid.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 5-(Hydroxymethyl)picolinic acid are not fully understood due to limited research. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context .
Cellular Effects
It has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 5-(Hydroxymethyl)picolinic acid is not well-defined. It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 5-(Hydroxymethyl)picolinic acid at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
5-(hydroxymethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-4-5-1-2-6(7(10)11)8-3-5/h1-3,9H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOQWSKCLFWNSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542789 | |
| Record name | 5-(Hydroxymethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39977-41-8 | |
| Record name | 5-(Hydroxymethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

